5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Description
5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a bicyclic compound featuring a partially saturated benzopyran core with a bromine atom at position 5 and a carboxylic acid group at position 8 (Figure 1). The dihydro-2H-pyran ring introduces rigidity and influences electronic properties, while the bromine substituent contributes to steric and electronic effects. The carboxylic acid group enhances hydrophilicity, making the compound amenable to salt formation and hydrogen bonding.
Properties
IUPAC Name |
5-bromo-3,4-dihydro-2H-chromene-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-3-7(10(12)13)9-6(8)2-1-5-14-9/h3-4H,1-2,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVRSHCOXWQTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2OC1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110751-07-0 | |
| Record name | 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid typically involves the bromination of 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in maintaining the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid has been investigated for its pharmacological properties, particularly as a potential anti-cancer agent.
Case Study: Anti-Cancer Properties
A study highlighted the compound's role in developing novel anti-cancer agents. The benzopyran structure has been associated with various biological activities, including the inhibition of cancer cell proliferation. For instance, derivatives of benzopyran have shown promise in targeting breast cancer cells by inducing apoptosis through pathways involving caspases, which are crucial for programmed cell death .
| Study | Findings | Methodology |
|---|---|---|
| Fares et al. (2014) | Induced apoptosis in MCF-7 and T47D breast cancer cells | XTT assay for cell viability; Flow Cytometry for apoptosis detection |
Organic Synthesis
The synthesis of this compound can be achieved through a straightforward method involving the reaction of phenolic compounds with γ-butyrolactone under basic conditions. This synthesis route is notable for its high yield and efficiency, making it suitable for large-scale production .
Synthesis Methodology
The preparation method involves:
- Reacting a phenol compound with a γ-butyrolactone compound using sodium hydride as a base.
- The resulting intermediate undergoes cyclization under acidic conditions to yield the desired benzopyran derivative.
This method not only provides a high yield but also simplifies the process, making it economically viable for industrial applications.
Material Science Applications
In addition to its medicinal uses, this compound can serve as a building block in the synthesis of functional materials. Its unique chemical structure allows it to be incorporated into polymers or other materials that require specific optical or electronic properties.
Potential Uses in Material Science
The compound can be utilized in:
- Developing organic light-emitting diodes (OLEDs).
- Creating coatings with specific chemical resistance or thermal stability.
Mechanism of Action
The mechanism of action of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its biological activity. The compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared to three classes of analogs (Table 1):
Dihydrobenzopyran derivatives (e.g., 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, CAS listed in ): Substituents: Methyl groups at position 2 vs. bromine at position 5.
Brominated amphetamines (e.g., 5-bromo-3,4-dimethoxyamphetamine from ):
- Substituents: Bromine on a methoxy-substituted amphetamine vs. benzopyran core.
- Effects: Bromine in both compounds enhances molecular weight and lipophilicity, but the benzopyran’s rigid structure may limit conformational flexibility compared to amphetamines .
Trifluoromethyl-phenylacetic acids (e.g., 2-[3-methoxy-5-(trifluoromethyl)phenyl]acetic acid from ):
Physicochemical Properties
- Acidity : The electron-withdrawing bromine in the target compound likely increases the acidity of the carboxylic acid (pKa ~2-3) compared to methyl-substituted analogs (pKa ~4-5) .
- Solubility : The bromine atom adds lipophilicity (logP ~2.5), whereas the carboxylic acid improves aqueous solubility (e.g., >10 mg/mL in basic conditions).
Spectroscopic and Chromatographic Data
- 1H NMR : Bromine’s deshielding effect would downfield-shift adjacent protons (e.g., H-4 and H-6) compared to methoxy or methyl analogs.
- Mass Spectrometry: A distinctive isotope pattern (1:1 for ⁷⁹Br/⁸¹Br) differentiates brominated compounds from non-halogenated analogs .
- Chromatography : Higher retention times in reverse-phase HPLC are expected due to increased lipophilicity vs. polar analogs like trifluoromethyl-phenylacetic acids .
Data Tables
Table 1: Comparison of Key Properties
Research Findings and Insights
- Substituent Impact : Bromine’s electron-withdrawing nature significantly alters electronic properties compared to methyl or methoxy groups, influencing reactivity and interactions .
- Synthetic Feasibility : Bromination strategies used for amphetamines () could be adapted for benzopyrans, though steric effects may require optimization.
- Analytical Differentiation: Spectroscopic techniques (e.g., isotope patterns in MS) are critical for distinguishing brominated compounds from non-halogenated analogs .
Biological Activity
5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and case studies.
| Property | Value |
|---|---|
| CAS Number | 110751-07-0 |
| Molecular Formula | CHBrO |
| Molecular Weight | 257.08 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom at the 5-position is believed to enhance its reactivity and binding affinity to specific enzymes and receptors, which may lead to modulation of their activity. Although detailed mechanisms remain under investigation, preliminary studies suggest potential interactions with:
- Enzymatic pathways : Possible inhibition or activation of specific enzymes involved in metabolic processes.
- Receptor binding : Interaction with cellular receptors that mediate physiological responses.
Antimicrobial Properties
Research indicates that benzopyran derivatives exhibit notable antimicrobial activity. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting that this compound could possess similar properties. For instance, coumarin analogues have shown significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. It has been suggested that benzopyrans can induce apoptosis in cancer cells through various pathways, including the modulation of oxidative stress and the inhibition of cell proliferation . Specific case studies have demonstrated that structurally similar compounds exhibit cytotoxic effects on cancer cell lines, indicating a promising avenue for further research on this compound.
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activities of several benzopyran derivatives, with findings indicating that compounds with bromine substitutions exhibited enhanced antibacterial properties compared to their non-brominated counterparts .
- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that certain benzopyran derivatives led to significant reductions in cell viability, suggesting that this compound may similarly affect tumor cells .
- Mechanistic Insights : Molecular docking studies have provided insights into the interaction of benzopyran derivatives with target proteins involved in cancer progression and microbial resistance mechanisms . These studies emphasize the need for further exploration into the specific binding affinities and inhibition constants for this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves bromination of the parent benzopyran scaffold followed by cyclization and carboxylation. Key steps include:
- Bromination : Use electrophilic aromatic substitution with bromine in acetic acid under controlled temperature (0–5°C) to minimize side reactions.
- Cyclization : Employ Friedel-Crafts alkylation with a Lewis acid catalyst (e.g., AlCl₃) to form the dihydrobenzopyran ring.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water yields >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry. For low solubility, employ co-solvents like cyclodextrins.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis to detect hydrolysis or oxidation. Protect from light due to the bromine substituent’s photolability .
Advanced Research Questions
Q. How can contradictory spectral data (NMR, IR) for this compound be resolved during structural elucidation?
- Methodology :
- NMR Analysis : Compare experimental H/C NMR shifts with computational models (DFT/B3LYP/6-311+G(d,p)) to resolve ambiguities in diastereotopic proton assignments.
- IR Discrepancies : Assign carbonyl (C=O) and hydroxyl (O-H) stretches by correlating with X-ray crystallography data (if available) or reference analogs like 3-methylflavone-8-carboxylic acid .
Q. What strategies are effective for studying the compound’s biological activity, given its structural similarity to ochratoxin α?
- Methodology :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-spiperone) to test dopamine receptor affinity, as seen in related benzopyran derivatives.
- Toxicity Profiling : Compare cytotoxicity (IC₅₀) in HEK293 cells with ochratoxin α using MTT assays. Monitor oxidative stress markers (ROS, glutathione levels) to differentiate mechanisms .
Q. How can analytical method validation (HPLC, MS) address batch-to-batch variability in research-grade samples?
- Methodology :
- HPLC Validation : Establish system suitability criteria (retention time ±2%, peak asymmetry <1.5) using EP/BP reference standards.
- MS Quantification : Use isotope-labeled internal standards (e.g., C-bromo analog) to correct for ion suppression in complex matrices .
Data Contradiction Analysis
Q. How to interpret conflicting results in SAR studies between this compound and 5-chloro analogs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
